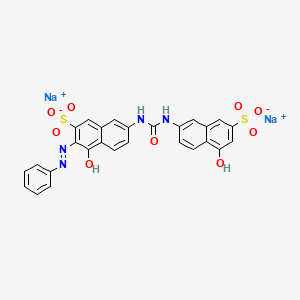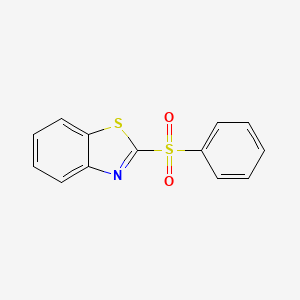
N,N,N',N'-tetrafluorobut-1-ene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’-tetrafluorobut-1-ene-1,4-diamine is a fluorinated organic compound characterized by the presence of four fluorine atoms and two amine groups attached to a butene backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-tetrafluorobut-1-ene-1,4-diamine typically involves the use of fluorinated precursors. One common method involves the reaction of 4-bromo-3,3,4,4-tetrafluorobut-1-ene with amine reagents under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of N,N,N’,N’-tetrafluorobut-1-ene-1,4-diamine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: N,N,N’,N’-tetrafluorobut-1-ene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted fluorinated butene derivatives .
Wissenschaftliche Forschungsanwendungen
N,N,N’,N’-tetrafluorobut-1-ene-1,4-diamine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N,N’,N’-tetrafluorobut-1-ene-1,4-diamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-3,3,4,4-tetrafluorobut-1-ene
- 2,4,4,4-Tetrafluorobut-1-ene
- cis-1,1,1,4,4,4-Hexafluorobut-2-ene
Comparison: N,N,N’,N’-tetrafluorobut-1-ene-1,4-diamine is unique due to the presence of both amine groups and fluorine atoms, which confer distinct chemical and physical properties. Compared to other fluorinated butenes, this compound exhibits enhanced reactivity and potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
64078-98-4 |
|---|---|
Molekularformel |
C4H6F4N2 |
Molekulargewicht |
158.10 g/mol |
IUPAC-Name |
N,N,N',N'-tetrafluorobut-1-ene-1,4-diamine |
InChI |
InChI=1S/C4H6F4N2/c5-9(6)3-1-2-4-10(7)8/h1,3H,2,4H2 |
InChI-Schlüssel |
UPVOTWCLAMPMSA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN(F)F)C=CN(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


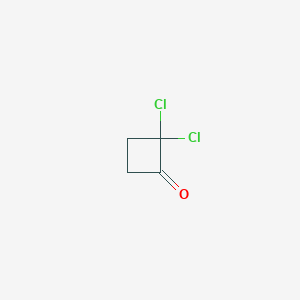
![Diethyl[3-(2-methoxyphenoxy)propyl]silyl](/img/structure/B14488065.png)
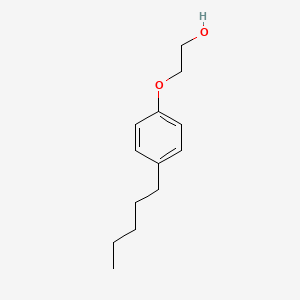

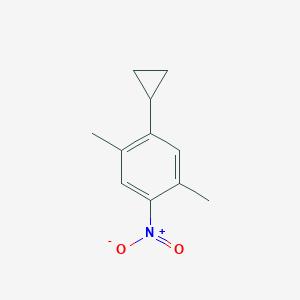
![2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane](/img/structure/B14488089.png)

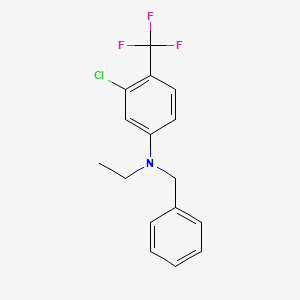
![2-[(2-Methoxyphenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14488106.png)
